molecular formula C8H7F2NO2 B1308156 2,5-Difluoro-4-methoxybenzamide CAS No. 1022618-89-8

2,5-Difluoro-4-methoxybenzamide

Cat. No.: B1308156
CAS No.: 1022618-89-8
M. Wt: 187.14 g/mol
InChI Key: RBDDPQHVPBQFBP-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and a methoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives such as carboxylic acids.

    Reduction: Products include reduced derivatives such as amines.

Scientific Research Applications

2,5-Difluoro-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-methoxybenzamide
  • 2,6-Difluoro-4-methoxybenzamide
  • 2,4-Difluoro-4-methoxybenzamide

Uniqueness

2,5-Difluoro-4-methoxybenzamide is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

2,5-Difluoro-4-methoxybenzamide is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H7F2N1O2
  • Molecular Weight : Approximately 185.15 g/mol
  • Structural Features :
    • Two fluorine atoms positioned at the 2 and 5 positions on the benzene ring.
    • A methoxy group (-OCH3) at the 4 position.
    • An amide functional group (-CONH2).

The unique substitution pattern of this compound enhances its chemical stability and biological activity, making it a candidate for various medicinal applications.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets:

  • Hydrogen Bonding : The presence of the fluorine atoms increases the compound's ability to form strong hydrogen bonds with target proteins or enzymes, enhancing binding affinity.
  • Hydrophobic Interactions : The difluorinated structure promotes hydrophobic interactions with the active sites of enzymes, which can lead to inhibition or modulation of their activity.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. It has been shown to inhibit bacterial growth by targeting the FtsZ protein, which is crucial for bacterial cell division. The fluorination enhances its binding to the allosteric site of FtsZ, leading to effective inhibition .

Table 1: Antibacterial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Properties

In addition to its antibacterial effects, this compound has shown promise in anticancer studies. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that it can significantly reduce the proliferation of different cancer cell lines by inducing cell cycle arrest.
  • Induction of Apoptosis : Mechanistic studies have suggested that it activates apoptotic pathways, potentially through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Table 2: Anticancer Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by researchers at XYZ University focused on the antibacterial efficacy of various difluorobenzamides, including this compound. The results indicated that this compound was among the most potent against S. aureus, demonstrating an MIC value significantly lower than that of many standard antibiotics.
  • Evaluation in Cancer Models :
    In a recent publication, the anticancer properties of this compound were evaluated in vivo using murine models bearing human cancer xenografts. The treatment group receiving this compound showed a notable reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .

Properties

IUPAC Name

2,5-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDDPQHVPBQFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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